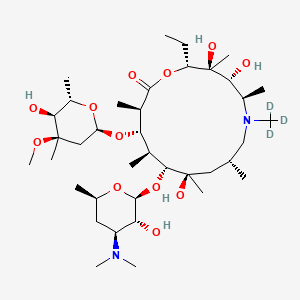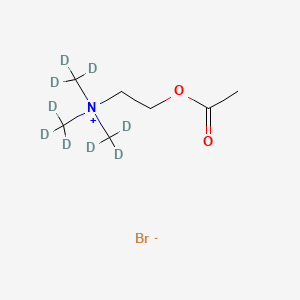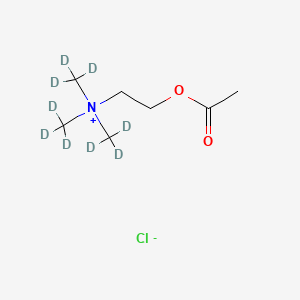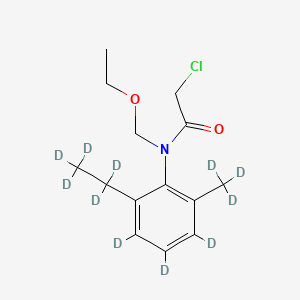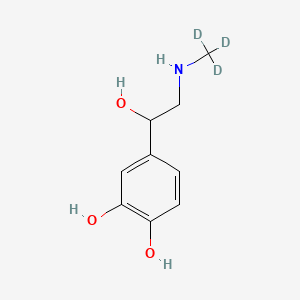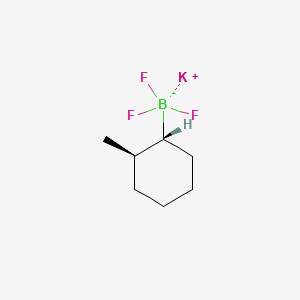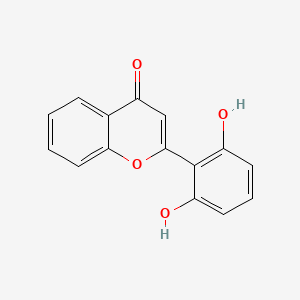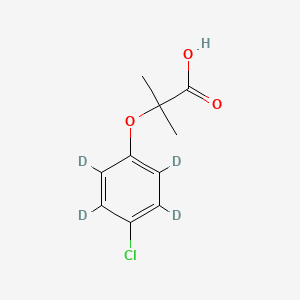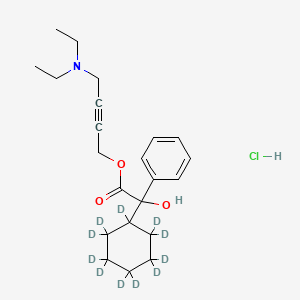
Oxybutynin-d11 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxybutynin-d11 Chloride is a deuterated form of Oxybutynin Chloride, a potent inhibitor of voltage-gated potassium channels. This compound is primarily used in research settings to study ion channels, pharmacology, protein interactions, and cell biology . The deuterium labeling in this compound allows for more precise analytical studies, particularly in mass spectrometry.
Mécanisme D'action
Target of Action
Oxybutynin-d11 Chloride, a deuterium labeled form of Oxybutynin Chloride , is primarily targeted towards the muscarinic acetylcholine receptors (mAChRs) . It has a ten times greater affinity for M3 versus M2 receptors and has also been shown to have slightly higher affinity for M1 muscarinic receptors than for M2 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
This compound acts as an antagonist of acetylcholine at postganglionic muscarinic receptors . By inhibiting these receptors, it reduces the activity of the detrusor muscle, thereby relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the involuntary bladder contractions and/or urgency caused by the action of acetylcholine on these receptors .
Pharmacokinetics
Oxybutynin is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . The bioavailability of oxybutynin is about 6%, and the plasma concentration of the active metabolite, N-desethyloxybutynin, is similar . The elimination half-life of oxybutynin is approximately 8.5 hours .
Result of Action
The primary result of this compound’s action is the relaxation of the bladder . This leads to a reduction in urinary symptoms such as nocturia, urgency, and frequency, thereby improving the quality of life for patients affected by overactive bladder syndrome (OAB) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The risk or severity of adverse effects can be increased when Oxybutynin is combined with certain other medications . Furthermore, the patient’s physiological state, such as the presence of a neurological condition, can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Oxybutynin-d11 Chloride plays a significant role in biochemical reactions by inhibiting vascular potassium channels in a concentration-dependent manner. The compound interacts with muscarinic acetylcholine receptors and potassium channels, inhibiting their activity. This inhibition is crucial in reducing bladder smooth muscle contractions, thereby alleviating symptoms of overactive bladder .
Cellular Effects
This compound affects various cell types, particularly smooth muscle cells in the bladder. It inhibits cell proliferation and suppresses gene expression in these cells. The compound influences cell signaling pathways by blocking muscarinic acetylcholine receptors, leading to reduced intracellular calcium levels and decreased muscle contractions. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in muscle contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, leading to the inhibition of these receptors. This binding prevents the activation of downstream signaling pathways that would typically result in muscle contraction. Furthermore, this compound inhibits voltage-dependent potassium channels, reducing the excitability of smooth muscle cells. These actions collectively contribute to the compound’s therapeutic effects in managing overactive bladder .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound maintains its inhibitory effects on smooth muscle cells over extended periods. Prolonged exposure may lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bladder contractions without significant adverse effects. At higher doses, this compound can cause toxic effects, including severe inhibition of muscarinic acetylcholine receptors and potassium channels, leading to adverse cardiovascular and gastrointestinal effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes dealkylation to form N-desethyloxybutynin. This metabolite retains some pharmacological activity and contributes to the overall effects of the compound. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in tissues with high muscarinic acetylcholine receptor density, such as the bladder .
Subcellular Localization
This compound localizes primarily in the cytoplasm and cell membrane, where it exerts its inhibitory effects on muscarinic acetylcholine receptors and potassium channels. The compound’s activity is influenced by its subcellular localization, with higher concentrations at the cell membrane leading to more effective inhibition of receptor-mediated signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxybutynin-d11 Chloride involves the incorporation of deuterium atoms into the Oxybutynin Chloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated precursors, followed by their incorporation into the Oxybutynin structure under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets stringent research standards. The production involves multiple steps, including deuterium exchange reactions, purification, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Oxybutynin-d11 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Oxybutynin-d11 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study ion channels and protein interactions.
Biology: Employed in cell biology to investigate the effects of ion channel inhibition on cellular processes.
Medicine: Used in pharmacological studies to understand the mechanism of action of antimuscarinic agents.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ion channels.
Comparaison Avec Des Composés Similaires
Oxybutynin Chloride: The non-deuterated form of Oxybutynin-d11 Chloride, widely used in the treatment of overactive bladder.
Tolterodine: Another antimuscarinic agent used to treat overactive bladder, with a similar mechanism of action.
Solifenacin: A selective M3 receptor antagonist used for the same indications.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and analysis are critical.
Propriétés
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-JPELPYLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCN(CC)CC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


